molecular formula C21H21N5O3 B2807190 N-(4-methoxyphenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide CAS No. 2380185-37-3

N-(4-methoxyphenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide

Cat. No.: B2807190
CAS No.: 2380185-37-3
M. Wt: 391.431
InChI Key: RWLHOSVBETWQDQ-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide” is a compound that belongs to the class of quinazolines . Quinazolines are nitrogen-containing heterocyclic compounds . They are known for their wide range of pharmacological effects .


Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic substitution reaction . The starting material, a triazolo quinazoline, is synthesized from anthranilic acid . It is then reacted with different aryl amines to produce a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like 1H NMR and 13C NMR . These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving these compounds mainly involve the formation of new bonds through nucleophilic substitution reactions . The reactivity of these compounds can be influenced by the substituents on the phenyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using techniques like melting point determination and NMR spectroscopy . These techniques provide information about the compound’s stability, purity, and structure .

Mechanism of Action

While the exact mechanism of action of “N-(4-methoxyphenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide” is not specified in the available literature, similar compounds have shown a variety of biological activities. They are known to interact with a variety of enzymes and receptors in the biological system .

Future Directions

The future directions in the research of these compounds could involve the synthesis of new derivatives with improved pharmacological activities . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-3-6-18-23-20-16-7-4-5-8-17(16)25(21(28)26(20)24-18)13-19(27)22-14-9-11-15(29-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,27)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLHOSVBETWQDQ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N5O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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